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Compound of Interest

Compound Name:
4-(2-Chloro-3-pyridyl)-4-

oxobutyronitrile

Cat. No.: B1368586 Get Quote

CAS Number: 890100-74-0

For Research Use Only. Not for human or veterinary use.[1]

This document provides a comprehensive technical overview of 4-(2-Chloro-3-pyridyl)-4-
oxobutyronitrile, a pyridine-containing β-oxo nitrile of interest to researchers in synthetic

chemistry and drug discovery. Due to the limited availability of specific experimental data in

public literature, this guide integrates known structural properties with theoretical reactivity and

plausible synthetic approaches based on related compounds.

Chemical Properties and Identifiers
This section summarizes the key chemical identifiers and predicted physical properties for 4-(2-
Chloro-3-pyridyl)-4-oxobutyronitrile.
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Identifier Value Source

CAS Number 890100-74-0 [1][2][3]

Molecular Formula C₉H₇ClN₂O [2][3]

Molecular Weight 194.62 g/mol [1][2]

IUPAC Name
4-(2-chloropyridin-3-yl)-4-

oxobutanenitrile
[2]

InChI Key
JLVICPHSNYPCOT-

UHFFFAOYSA-N
[1][2]

Canonical SMILES
C1=CC(=C(N=C1)Cl)C(=O)CC

C#N
[2]

Predicted Physical
Properties

Value Source

Boiling Point 372.5 ± 32.0 °C [3]

Density 1.275 ± 0.06 g/cm³ [3]

Synthesis and Retrosynthesis
The synthesis of 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile presents challenges in achieving

chemo- and regioselectivity due to the electron-deficient nature of the pyridine ring.[1] A logical

retrosynthetic analysis suggests several potential synthetic routes.

Retrosynthetic Analysis
The primary disconnection strategy focuses on the carbon-carbon bond of the β-ketonitrile,

suggesting a 2-chloro-3-pyridyl acyl synthon and a 3-oxopropionitrile anion equivalent.[1]

Alternative disconnections involve breaking the bond between the pyridine ring and the

carbonyl carbon or forming the nitrile group late in the synthesis.[1]
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4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile

Pathway A:
C-C Bond Disconnection

Pathway B:
Pyridine-Carbonyl Disconnection

Pathway C:
Late-Stage Nitrile Formation

2-Chloro-3-pyridyl Acyl Synthon 3-Oxopropionitrile Anion Equivalent Organometallic 2-Chloro-3-lithiopyridine 4-Oxobutyronitrile Derivative 4-(2-Chloro-3-pyridyl)-4-oxobutyramide

Click to download full resolution via product page

Plausible retrosynthetic pathways for the target molecule.

Plausible Synthetic Protocol
While a specific, validated protocol for the synthesis of 4-(2-Chloro-3-pyridyl)-4-
oxobutyronitrile is not readily available in the literature, a plausible approach involves the

reaction of an activated 2-chloro-3-pyridyl carbonyl compound with a source of the butyronitrile

sidechain. The following is a generalized, hypothetical protocol based on the synthesis of

related aryl-oxobutyronitriles.

Disclaimer: This protocol is illustrative and requires optimization and validation.

Reaction: Acylation of a suitable 2-chloro-3-lithiopyridine or a related organometallic species

with a derivative of 4-oxobutyronitrile.[1]

Materials:

2,3-Dichloropyridine

n-Butyllithium (n-BuLi) in hexanes

4-Methoxy-4-oxobutyronitrile (or similar activated butyronitrile derivative)

Anhydrous tetrahydrofuran (THF)
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Anhydrous diethyl ether

Saturated aqueous ammonium chloride (NH₄Cl) solution

Ethyl acetate

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

A solution of 2,3-dichloropyridine in anhydrous THF is cooled to -78 °C under an inert

atmosphere (e.g., argon or nitrogen).

A solution of n-BuLi in hexanes is added dropwise to the cooled solution, and the mixture is

stirred at -78 °C for 1 hour to facilitate the formation of the 2-chloro-3-lithiopyridine

intermediate.

A solution of 4-methoxy-4-oxobutyronitrile in anhydrous THF is then added dropwise to the

reaction mixture at -78 °C.

The reaction is allowed to stir at -78 °C for an additional 2-3 hours or until TLC analysis

indicates the consumption of the starting material.

The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution.

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with

ethyl acetate.

The combined organic layers are washed with water and brine, then dried over anhydrous

MgSO₄.

The solvent is removed under reduced pressure, and the crude product is purified by column

chromatography on silica gel to yield 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile.

Chemical Reactivity and Synthetic Utility
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4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile is a versatile scaffold due to its distinct structural

features, which allow for a range of chemical modifications.[1]

2-Chloropyridine Ring: The chlorine atom at the C-2 position is a good leaving group, making

this site susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This allows for the

introduction of various substituents, such as amino, alkoxy, or aryl groups.[1] The pyridine

ring itself can also be functionalized.

β-Oxo Nitrile Moiety: This functional group offers multiple reactive sites. The acidic α-protons

(adjacent to the nitrile) and γ-protons (adjacent to the carbonyl) can be deprotonated to form

enolates, which can then participate in a variety of carbon-carbon bond-forming reactions.[1]

The ketone and nitrile groups can also undergo transformations like condensations and

cyclizations, which are valuable for constructing fused heterocyclic systems.[1]

Pyridine Ring Transformations β-Oxo Nitrile Transformations

4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile

Nucleophilic Aromatic Substitution
(SₙAr at C-2)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1368586?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

